Chrysomycin B - 83852-56-6

Chrysomycin B

Catalog Number: EVT-318344
CAS Number: 83852-56-6
Molecular Formula: C27H28O9
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chrysomycin B, also known as Albacarcin M, is a yellow antibiotic belonging to the benzonaphthopyrone class of compounds. [, ] It is a naturally occurring compound primarily isolated from various Streptomyces species. [] Chrysomycin B is structurally similar to other members of this class, including Chrysomycin A and Gilvocarcin M, differing primarily in the side-chain substituents. [, ] These structural variations contribute to the distinct biological activities observed within this class of compounds. Chrysomycin B has garnered significant attention in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and biological properties.

Chrysomycin A

Compound Description: Chrysomycin A is a yellow antibiotic with potent antitumor activity. [] It is closely related to Chrysomycin B, differing only in the presence of a vinyl group at the C-8 position instead of a methyl group. [] Chrysomycin A exhibits the same absorption spectrum as Toromycin (Gilvocarcin V, 2064A). []

Relevance: Chrysomycin A is a major component of the antibiotic Chrysomycin, with Chrysomycin B being the minor component. [] These compounds share the same chromophore but differ in their C-glycosidic side chains. While Chrysomycin A possesses a 3,5-dimethylpentose side chain, Chrysomycin B features a methylpentose side chain. [] These structural differences likely contribute to variations in their biological activities.

Toromycin (Gilvocarcin V, 2064A)

Compound Description: Toromycin, also known as Gilvocarcin V or 2064A, is an antitumor antibiotic. [] It shares an identical absorption spectrum with Chrysomycin A, indicating a similar chromophore structure. []

Gilvocarcin M (2064B)

Compound Description: Gilvocarcin M, also designated as 2064B, is an antibiotic with a similar absorption spectrum to Chrysomycin B. [] This suggests a comparable chromophore structure between the two compounds. []

Relevance: Gilvocarcin M and Chrysomycin B share identical chromophores, indicating a close structural relationship. [] Both compounds differ from their respective counterparts, Toromycin (Gilvocarcin V) and Chrysomycin A, by the replacement of a vinyl group with a methyl group at the C-8 position of the chromophore. [] Similar to the comparison with Toromycin, Gilvocarcin M and Chrysomycin B diverge in their C-glycosidic side chains, with Gilvocarcin M having a methylpentose side chain, unlike the 3,5-dimethylpentose present in Chrysomycin B. [] These variations in structure likely influence their biological activity profiles.

Chrysomycin C

Compound Description: Chrysomycin C is an analog of Chrysomycin A, often co-produced by wild-type Streptomyces strains. []

Relevance: Chrysomycin C is structurally related to both Chrysomycin A and Chrysomycin B, being produced alongside them in certain Streptomyces strains. [] Although the specific structural differences between Chrysomycin C and Chrysomycin B are not detailed in the provided abstracts, the shared biosynthetic pathway suggests similarities in their core structures.

Defucogilvocarcin M

Compound Description: Defucogilvocarcin M is a derivative of Gilvocarcin M. []

Relevance: The synthesis of Defucogilvocarcin M serves as a model for understanding the synthetic pathways and challenges associated with Chrysomycin B. [] While the exact structural relationship is not elaborated in the provided information, the use of Defucogilvocarcin M as a model system suggests a degree of structural similarity and potential insights into the synthesis of Chrysomycin B.

Ravidomycin

Compound Description: Ravidomycin is an antibiotic. []

Relevance: Similar to Defucogilvocarcin M, studies related to Ravidomycin provide insights for the synthesis of Chrysomycin B. [] While the specific structural resemblances remain undefined in the abstracts, the use of Ravidomycin as a model system suggests a certain degree of structural correlation and potential knowledge transfer to the synthesis of Chrysomycin B.

Compound Description: These are synthetic analogs of Chrysomycins A and B where an acetyl group is introduced at the 4' position of the sugar moiety. []

Relevance: These analogs are specifically designed based on the structure of Chrysomycins A and B, aiming to investigate the impact of structural modifications on biological activity. [] They represent a direct modification of the Chrysomycin scaffold, highlighting the effort to understand structure-activity relationships within this family of compounds.

Source and Classification

Chrysomycin B is classified under the category of C-glycoside polyketides. It is structurally related to other chrysomycins, such as Chrysomycin A and C, which are also produced by Streptomyces species. The unique structural features and biological activities of these compounds make them significant in the field of medicinal chemistry, particularly in the search for new anti-tuberculosis agents .

Synthesis Analysis

The synthesis of Chrysomycin B has been explored through various methodologies, primarily focusing on natural product synthesis techniques. One notable approach involves a 10-step synthetic route that emphasizes C-H functionalization and late-stage diversification. This method allows for the production of various analogues, enhancing the potential for discovering compounds with superior anti-tuberculosis activity.

Key steps in the synthesis include:

  • C-H Functionalization: This technique involves selective functionalization of aromatic compounds, which is crucial for constructing the complex framework of Chrysomycin B.
  • C-Glycosylation: A significant step in synthesizing C-glycosides, this reaction introduces sugar moieties into the molecular structure, which is essential for biological activity. The optimization of reaction conditions has been critical to achieving high yields and desired stereochemistry .
Molecular Structure Analysis

Chrysomycin B has a complex molecular structure characterized by:

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details, confirming the presence of various substituents and their configurations within the molecule. The compound exhibits 14 degrees of unsaturation, indicative of its complex cyclic nature .

Chemical Reactions Analysis

Chrysomycin B participates in several chemical reactions that are pivotal for its synthesis and biological activity:

  • Photodimerization: Under specific conditions, Chrysomycin A can undergo [2 + 2] photodimerization to form dimers like Chrysomycin F. This reaction is facilitated by light irradiation and can yield products with distinct stereochemistry.
  • C-Glycosylation Reactions: These reactions are crucial for introducing carbohydrate moieties into the structure, significantly impacting the compound’s biological efficacy against tuberculosis .
Mechanism of Action

The mechanism of action of Chrysomycin B involves several biochemical pathways:

  • Inhibition of Mycobacterial Growth: Chrysomycin B targets critical cellular processes in Mycobacterium tuberculosis, leading to growth inhibition. Its action may involve interference with DNA replication or transcription processes.
  • Reactive Oxygen Species Generation: Similar to other chrysomycins, it may induce oxidative stress within bacterial cells, contributing to its antimicrobial effects. This mechanism is particularly relevant in combating drug-resistant strains .
Physical and Chemical Properties Analysis

Chrysomycin B exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents has been assessed, indicating moderate solubility in polar solvents.
  • Stability: It shows stability under standard laboratory conditions but may be sensitive to light and heat, necessitating careful handling during synthesis and storage.

These properties are crucial for determining its formulation as a pharmaceutical agent and understanding its behavior in biological systems .

Applications

Chrysomycin B has significant potential applications in medicinal chemistry:

  • Anti-Tuberculosis Agent: Its primary application lies in treating tuberculosis, particularly against multidrug-resistant strains.
  • Research Tool: The compound serves as a valuable tool in pharmacological research, aiding in the development of new therapeutic strategies against resistant pathogens.
  • Biological Studies: Its unique structure allows researchers to explore structure-activity relationships further, potentially leading to more effective derivatives with enhanced potency .
Introduction to Chrysomycin B

Historical Discovery and Isolation from Streptomyces Species

Chrysomycin B was first isolated in 1955 from the terrestrial actinobacterium Streptomyces species A-419, identified as a yellow crystalline compound with potent bioactivity [2] [4]. This discovery marked it among the earliest known members of the chrysomycin family, initially characterized alongside its congener chrysomycin A. Early studies focused on its antibacterial properties, though structural elucidation efforts were hindered by limited fermentation yields and purification challenges. The compound was rediscovered over six decades later from marine-derived Streptomyces species, notably from South China Sea sediments at depths exceeding 3,000 meters, reflecting a resurgence of interest in underexplored ecological niches for biodiscovery [2] [5]. Strain identification via 16S ribosomal RNA sequencing (GenBank Accession Number: KY688100) confirmed the producing organism as a novel marine Streptomyces variant, designated strain MS751 [2]. Fermentation protocols typically utilize complex media such as ISP-2 (containing glucose, yeast extract, and malt extract), with optimized conditions yielding chromatographically separable chrysomycin complexes [5].

Table 1: Historical Milestones in Chrysomycin B Research

YearEventSignificance
1955Initial isolation from Streptomyces A-419First identification as an antimicrobial agent
2017Rediscovery from marine Streptomyces sp. (Kerala coast)Confirmed activity against Mycobacterium tuberculosis H37Rv
2022Isolation from South China Sea sediment (strain MS751)Identification of new derivatives (e.g., chrysomycins F–J) and dimeric forms
2024Yield optimization via UV mutagenesis (strain 891-B6)Achieved titer of 1,601.9 mg/L in fermentation broth

Structural Classification Within the C-Aryl Glycoside Family

Chrysomycin B (C₂₇H₂₈O₉; molecular weight 496.5 g/mol) belongs to the benzonaphthopyranone subclass of C-aryl glycosides, characterized by a tetracyclic naphtho[1,2-c]isochromen-6-one aglycone core and a rare deoxy sugar moiety [1] [7]. Its IUPAC designation, 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one, underscores key functional groups: a para-C-glycosidic bond at the aglycone’s C4 position, methoxy substitutions at C10/C12, and a methyl group at C8 [1] [3]. The carbohydrate unit is identified as virenose—a branched-chain 2,6-dideoxy-4-C-methyl sugar—linked via a β-configuration glycosidic bond [1]. This para-glycosylation pattern distinguishes chrysomycin B from typical ortho-C-glycosides (e.g., gilvocarcin V) and contributes to its unique three-dimensional topology [6]. Single-crystal X-ray diffraction studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) and reveal intramolecular hydrogen bonds between the sugar’s C3-hydroxy group and the aglycone’s carbonyl oxygen, enhancing structural rigidity [3]. Hirshfeld surface analyses further quantify intermolecular interactions, with H···H (47.2%) and O···H/H···O (31.8%) contacts dominating the crystal packing [3].

Table 2: Key Structural Features of Chrysomycin B

Structural ElementDescriptionBiological Implication
Aglycone coreNaphtho[1,2-c]isochromen-6-one with 1-hydroxy, 10,12-dimethoxy, 8-methyl groupsDNA intercalation and topoisomerase inhibition
Sugar moietyβ-configured virenose (2,6-dideoxy-4-C-methyl sugar)Metabolic stability and target specificity
Glycosidic linkagePara-C-glycosidic bond at aglycone C4Resistance to enzymatic hydrolysis
Intramolecular H-bondBetween virenose O3H and aglycone C6-carbonylEnhanced rigidity and DNA-binding precision

Significance in Natural Product Research: Bridging Antibacterial and Antitumor Domains

Chrysomycin B exemplifies the dual therapeutic potential of C-aryl glycosides, demonstrating potent activity against mycobacterial pathogens and cancer cell lines. Against Mycobacterium tuberculosis, it exhibits a minimum inhibitory concentration (MIC) of 0.4 μg/mL for drug-resistant strains, outperforming first-line agents like rifampin [1] [2]. This activity is bactericidal, targeting both planktonic and intracellular bacilli through mechanisms involving DNA intercalation and disruption of replication enzymes [4] [8]. Concurrently, chrysomycin B shows nanomolar cytotoxicity (IC₅₀ = 0.15–0.90 μM) against diverse cancer models, including human leukemic HL-60, glioblastoma U87-MG, and KRAS-mutant NCI-H358 cells [5] [7]. Its multimodal mechanism involves induction of apoptosis via mitochondrial pathway activation and inhibition of topoisomerase II-mediated DNA relegation [7].

Biosynthetically, chrysomycin B arises from a type II polyketide synthase (PKS) pathway encoded by a 45-kb gene cluster, featuring iterative condensation of malonyl-CoA units to form the aglycone, followed by cytochrome P450-mediated oxidations and glycosylation via the virenose diphosphate (NDP-D-virenose) [8]. This pathway’s elucidation enables combinatorial biosynthesis—Streptomyces mutants expressing heterologous glycosyltransferases yield analogues with modified sugar moieties, enhancing solubility or target affinity [8]. Chemically, a 10-step total synthesis leverages sequential C–H functionalizations and late-stage glycosylation, permitting access to derivatives like 4′-acetylchrysomycin B with improved anti-tubercular activity (MIC = 0.08 μg/mL) [1] [6]. Such advancements position chrysomycin B as a strategic scaffold for hybrid antibiotic-antitumor agents, addressing multidrug resistance in both therapeutic domains.

Table 3: Research Advancements Enabling Chrysomycin B Applications

Research DomainKey FindingImpact
BiosynthesisCloning of 45-kb gene cluster from Streptomyces sp. MS751Enables genetic engineering of sugar pathways for analogue generation
Synthetic Chemistry10-step route via C–H borylation/oxygenation and Friedel–Crafts glycosylationProvides gram-scale material for SAR studies; yields >33 analogues
Antibacterial ActivityMIC of 0.4 μg/mL against MDR M. tuberculosisValidates efficacy against untreatable TB strains
Antitumor ActivityIC₅₀ of 0.15 μM against KRAS-mutant lung cancer cellsSupports repurposing for oncogenic mutation-specific therapies

Properties

CAS Number

83852-56-6

Product Name

Chrysomycin B

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3

InChI Key

BJPYMDSMDBCKEP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Synonyms

Albacarcin M;Virenomycin M

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.